molecular formula C20H24N2O3S B2417505 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide CAS No. 392323-91-0

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide

Cat. No.: B2417505
CAS No.: 392323-91-0
M. Wt: 372.48
InChI Key: OYHYENMRXKPTKK-UHFFFAOYSA-N
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Description

The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)aniline” has a molecular formula of C13H20N2O2S . Another related compound is "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid" .


Molecular Structure Analysis

The InChI code for “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid” is 1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) .


Physical and Chemical Properties Analysis

The molecular weight of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)aniline” is 268.38 . The molecular weight of “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoic acid” is 297.37 g/mol .

Scientific Research Applications

Anticancer Applications

Compounds with structures similar to "4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-phenylbenzamide" have been synthesized and evaluated for their anticancer activities. Phenylaminosulfanyl-1,4-naphthoquinone derivatives, for instance, displayed potent cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Applications

Sulfonamide-containing compounds have shown significant antimicrobial activity against a range of pathogens. Novel sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and demonstrated activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria, highlighting their potential in developing new antimicrobial agents (Krátký et al., 2012).

Material Science Applications

Sulfonamide-derived ligands and their transition metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These compounds exhibit moderate to significant biological activity, suggesting their potential use in material science for developing antimicrobial coatings or materials (Chohan & Shad, 2011).

Molecular Probes

Sulfonamide derivatives have been used to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in samples, demonstrating the versatility of sulfonamide-based compounds in analytical chemistry and diagnostics (Adrián et al., 2009).

Excitotoxicity and Neuroprotection

Research on compounds structurally related to sulfonamides has contributed to understanding mechanisms of neuroprotection. For example, studies on dimethyl sulfoxide (DMSO) have shown its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering insights into potential treatments for excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-12-16(2)14-22(13-15)26(24,25)19-10-8-17(9-11-19)20(23)21-18-6-4-3-5-7-18/h3-11,15-16H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHYENMRXKPTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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